REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7](=O)[CH:8]([CH3:10])[CH3:9])[S:5][CH:6]=1.O.NN.Cl>C(O)CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH:8]([CH3:10])[CH3:9])[S:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
816 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C(C(C)C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with hexanes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by biotage, 25M+ column
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in hexanes
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |